Product packaging for GSK3787(Cat. No.:CAS No. 188591-46-0)

GSK3787

カタログ番号: B1672385
CAS番号: 188591-46-0
分子量: 392.8 g/mol
InChIキー: JFUIMTGOQCQTPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Overview of Nuclear Receptors and Transcriptional Regulation

Nuclear receptors are a class of proteins found within cells that are responsible for sensing hormones, vitamins, and other lipophilic molecules. wikipedia.orgindigobiosciences.com Upon binding with their specific ligand, these receptors undergo a conformational change that allows them to bind directly to DNA and regulate the expression of specific genes. wikipedia.org This process classifies them as transcription factors. wikipedia.org The regulation of gene expression by nuclear receptors is a fundamental mechanism controlling development, homeostasis, and metabolism. wikipedia.orgnih.gov They can either activate (transactivation) or repress (transrepression) gene transcription by recruiting a host of other proteins called coregulators. wikipedia.orgindigobiosciences.com This intricate system allows for fine-tuned control over a vast array of physiological processes. nih.gov

PPAR Family Isoforms: PPARα, PPARβ/δ, and PPARγ

The PPARs are a subfamily of nuclear receptors with three distinct isoforms, each encoded by a separate gene: PPARα (alpha), PPARβ/δ (beta/delta), and PPARγ (gamma). wikipedia.orgnih.gov While they share a similar structure, these isoforms exhibit different tissue distribution and physiological functions. nih.govindiatimes.com

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. wikipedia.orgindiatimes.com It is a key regulator of lipid metabolism, and its activation by fibrate drugs helps lower triglyceride levels. wikipedia.org

PPARγ is most prominently found in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells) and plays a critical role in glucose metabolism and insulin (B600854) sensitivity. wikipedia.orgwikipedia.org The thiazolidinedione class of antidiabetic drugs exerts its effects by activating PPARγ. wikipedia.org

PPARβ/δ is ubiquitously expressed in many tissues, including the brain, adipose tissue, skin, and skeletal muscle. wikipedia.orgnih.gov It is involved in a wide range of functions, most notably enhancing fatty acid oxidation and energy expenditure. nih.govindiatimes.com

All PPAR isoforms function by forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes, thereby controlling their transcription. wikipedia.orgnih.gov

PPAR IsoformPrimary Tissue ExpressionPrimary Physiological Function
PPARαLiver, Heart, Skeletal Muscle, Kidney wikipedia.orgFatty acid oxidation, lipid metabolism indiatimes.com
PPARβ/δUbiquitous (Brain, Adipose Tissue, Skin, Skeletal Muscle) wikipedia.orgFatty acid metabolism, energy expenditure, inflammation nih.govphysiology.org
PPARγAdipose Tissue, Colon, Macrophages wikipedia.orgwikipedia.orgAdipocyte differentiation, glucose metabolism, lipid storage nih.govwikipedia.org

Physiological Roles of PPARδ in Biological Systems

PPARδ is a critical regulator of energy homeostasis and metabolic function. nih.gov Its activation governs a variety of biological processes. A primary role of PPARδ is the modulation of cellular energy consumption; in muscle cells, its activation can switch the primary energy source from glucose to fatty acids, enhancing fatty acid oxidation. wikipedia.orgnih.gov This receptor is involved in fatty acid uptake and transport, insulin secretion, and improving insulin sensitivity. nih.gov

Beyond metabolism, PPARδ plays roles in:

Wound Healing and Skin: It is involved in the differentiation, migration, and proliferation of keratinocytes, the primary cells of the epidermis. wikipedia.org

Inflammation: PPARδ can exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. researchgate.net

Myelination: Studies in knockout mice have suggested a role for PPARδ in the myelination of the corpus callosum in the brain. wikipedia.org

The expression of PPARδ itself is increased by exercise, which contributes to an enhanced fat-burning capacity in muscle. wikipedia.org Its target genes include key players in metabolism such as PDK4, ANGPTL4, and CD36. wikipedia.org

Rationale for Pharmacological Targeting of PPARδ in Disease Pathogenesis

Given its central role in regulating lipid and glucose metabolism, inflammation, and energy balance, PPARδ is a significant therapeutic target for a range of diseases. acs.orgnih.gov The ability of PPARδ activation to promote fatty acid oxidation and improve insulin sensitivity makes it an attractive target for treating metabolic syndrome, obesity, and dyslipidemia. nih.govacs.org Pharmacological modulation of this receptor could potentially mimic the metabolic benefits of exercise. wikipedia.org

Furthermore, its anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases. physiology.orgresearchgate.net However, the development of drugs targeting PPARδ has been approached with caution, as some studies have raised concerns about its role in cancer progression, making the development of highly selective modulators crucial. wikipedia.orgnih.gov The availability of both selective agonists (activators) and antagonists (inhibitors) is essential for fully understanding its function and therapeutic potential. nih.gov

Introduction of GSK3787 as a Research Tool in PPARδ Biology

To dissect the specific functions of PPARδ, researchers rely on highly selective molecular tools. This compound is one such tool, identified as a potent, selective, and irreversible antagonist of PPARδ. selleckchem.commedchemexpress.com This compound has been instrumental in distinguishing the functions of PPARδ from those of the other PPAR isoforms.

This compound works by forming a covalent bond with a specific cysteine residue within the ligand-binding domain of the PPARδ receptor, leading to its irreversible inactivation. selleckchem.comnih.gov Its high selectivity is a key feature; it shows potent antagonism for PPARδ while having no measurable affinity for PPARα and significantly lower efficacy in modulating PPARγ activity. medchemexpress.comnih.govrndsystems.com

CompoundTargetActivitySelectivity (pIC50)
This compoundPPARδAntagonist6.6 medchemexpress.comrndsystems.com
PPARαNo measurable affinity< 5 medchemexpress.comrndsystems.com
PPARγWeak agonist/antagonist activity< 5 medchemexpress.comrndsystems.com

Research studies have utilized this compound to block the effects of PPARδ agonists. For instance, in both in vitro cell models and in vivo studies, this compound has been shown to effectively prevent the agonist-induced expression of PPARδ target genes, such as Angptl4 and Adrp. selleckchem.comnih.gov This is achieved by reducing the binding of the PPARδ receptor to the promoter regions of these genes. medchemexpress.comnih.gov By providing a means to specifically block the PPARδ signaling pathway, this compound serves as an invaluable chemical probe for researchers working to unravel the complex and multifaceted roles of PPARδ in health and disease. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClF3N2O3S B1672385 GSK3787 CAS No. 188591-46-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUIMTGOQCQTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384175
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188591-46-0
Record name GSK-3787
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK3787
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-3787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Gsk3787

Identification and Characterization of GSK3787 as a Selective PPARδ Antagonist

This compound, chemically known as 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, has been identified as a potent and selective ligand for PPARδ. Its characterization has been pivotal in understanding the functional roles of this nuclear receptor both in vitro and in vivo nih.govwikipedia.orgwikidata.orgnih.gov.

Irreversible Antagonism and Covalent Binding Mechanism of this compound

A defining feature of this compound is its irreversible antagonism of PPARδ. This irreversible nature stems from its ability to form a covalent bond within the ligand binding domain (LBD) of PPARδ nih.govwikipedia.orgwikidata.orgnih.govwikipedia.orgwikipedia.orgbio-techne.comguidetopharmacology.org. This covalent modification ensures a sustained inhibitory effect on the receptor's activity.

Ligand Binding Domain Interactions of this compound with PPARδ (e.g., Cys249)

The covalent binding mechanism of this compound specifically involves a cysteine residue, Cys249, located within the ligand binding pocket of human and mouse PPARδ wikidata.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgatomixresearch.com. This interaction at Cys249 is crucial for its irreversible antagonistic action. Other residues may also be involved in polar or hydrophobic interactions, but the covalent modification of Cys249 is a key determinant of its irreversible binding nih.govjkchemical.com.

Selectivity Profile of this compound for PPARδ Over PPARα and PPARγ

This compound exhibits a high degree of selectivity for PPARδ. In ligand displacement assays, it demonstrates a pIC50 of 6.6 for human PPARδ wikipedia.orgwikipedia.orguni.luguidetomalariapharmacology.org. Critically, it shows no measurable affinity for human PPARα or PPARγ, with pIC50 values typically less than 5 or greater than 10 µM in standard in vitro assays wikipedia.orgbio-techne.comguidetopharmacology.orgwikipedia.orguni.luguidetomalariapharmacology.org. While some studies indicate weak agonistic and antagonistic activity towards PPARγ, its efficacy in modulating PPARγ activity is significantly lower compared to its potent antagonism of PPARδ nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov. This selectivity profile underscores its utility as a specific tool for studying PPARδ functions.

Table 1: Selectivity Profile of this compound for PPAR Subtypes

PPAR SubtypeThis compound ActivitypIC50 / AffinityNotes
PPARδAntagonist6.6Potent and irreversible wikipedia.orgwikipedia.orguni.luguidetomalariapharmacology.org
PPARαNo effect< 5 or > 10 µMNo measurable affinity wikipedia.orgbio-techne.comguidetopharmacology.orgwikipedia.orguni.luguidetomalariapharmacology.org
PPARγWeak Agonist/AntagonistMarkedly lower efficacy than for PPARδModulates coregulator peptides, but significantly less potent than for PPARδ nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov

Transcriptional Regulation by this compound in PPARδ-Dependent Pathways

This compound modulates gene expression by interfering with PPARδ-dependent transcriptional activity. Its effects are observed in both ligand-induced and, in specific contexts, basal gene transcription.

Antagonism of Ligand-Induced Gene Expression (e.g., ANGPTL4, ADRP)

This compound effectively antagonizes the upregulation of PPARδ target genes induced by PPARδ agonists such as GW0742. For instance, in wild-type mouse colon, this compound prevents the GW0742-induced increase in Angptl4 (angiopoietin-like 4) and Adrp (adipose differentiation-related protein) mRNA expression nih.govwikipedia.orgwikipedia.orgwikipedia.orguni.lunih.gov. This antagonism is linked to a reduction in PPARδ promoter occupancy on the Angptl4 and Adrp genes, as demonstrated by chromatin immunoprecipitation (ChIP) analysis nih.govwikipedia.orgwikipedia.orguni.lu. Similar effects have been observed in various cellular models, including mouse primary fibroblasts, mouse keratinocytes, and several human cancer cell lines such as A431 (skin cancer), MCF7 (breast), Huh7 (liver), and HepG2 (liver) nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. However, it's noted that this compound does not antagonize basal expression of ANGPTL4 or ADRP in some human cancer cell lines nih.govwikipedia.orgwikipedia.org.

Table 2: this compound Antagonism of Ligand-Induced Gene Expression

Target GeneLigand-Induced Effect (Agonist)This compound Effect (Antagonism)Model SystemReference
ANGPTL4Upregulation by GW0742Prevents upregulationWild-type mouse colon, mouse fibroblasts, mouse keratinocytes, human cancer cell lines (A431, MCF7, Huh7, HepG2) nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orguni.lunih.gov
ADRPUpregulation by GW0742Prevents upregulationWild-type mouse colon, mouse fibroblasts, mouse keratinocytes, human cancer cell lines (A431, Huh7, HepG2) nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orguni.lunih.gov

Inhibition of Basal Gene Transcription (e.g., CPT1a, PDK4)

Beyond ligand-induced effects, this compound has also been shown to inhibit the basal transcription of certain PPARδ-regulated genes, notably carnitine palmitoyl (B13399708) transferase 1a (CPT1a) and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) nih.govwikidata.orgwikipedia.orgwikipedia.orgwikipedia.org. This inhibition has been observed in human skeletal muscle cells at concentrations up to 1 µM nih.govwikipedia.orgwikipedia.orgwikipedia.org. This suggests that this compound can modulate PPARδ activity even in the absence of exogenous agonists for these specific target genes, highlighting a more direct inhibitory role on basal transcriptional machinery in certain cell types.

Table 3: this compound Inhibition of Basal Gene Transcription

Target GeneBasal Expression Effect (this compound)Model SystemReference
CPT1aInhibitionHuman skeletal muscle cells nih.govwikidata.orgwikipedia.orgwikipedia.orgwikipedia.org
PDK4InhibitionHuman skeletal muscle cells nih.govwikipedia.orgwikipedia.orgwikipedia.org

Biological and Physiological Effects of Gsk3787 Across Systems

Role of GSK3787 in Inflammatory Processes

This compound, as an antagonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), plays a modulatory role in inflammatory pathways. Its effects are complex and can vary depending on the tissue, the phase of the inflammatory response, and the hormonal status of the system being studied.

Research on porcine endometrium provides specific insights into the immunomodulatory effects of this compound. In in vitro studies using endometrial tissue stimulated with lipopolysaccharide (LPS) to induce inflammation, this compound was found to modulate the expression and secretion of cytokines. nih.govnih.gov The effect of PPARβ/δ ligands, including this compound, was particularly noted during the mid-luteal phase of the estrous cycle. nih.gov In this inflammatory context, this compound demonstrated pro-inflammatory properties by stimulating the expression of various immune mediators. nih.gov These findings indicate that through its antagonism of PPARβ/δ, this compound is involved in controlling the endometrial inflammatory response. nih.gov

Studies on inflamed porcine endometrial tissue have detailed the specific effects of this compound on key inflammatory signaling molecules. nih.govjpp.krakow.pl In an LPS-induced inflammatory state, treatment with this compound led to an increased mRNA abundance of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov Furthermore, the antagonist uniquely increased the expression of Tumor Necrosis Factor-alpha (TNF-α). nih.gov The expression levels of these pro-inflammatory cytokines were significantly influenced by both the hormonal and inflammatory status of the tissue. nih.gov These results suggest that under certain inflammatory conditions, antagonism of PPARβ/δ by this compound can enhance the expression of pro-inflammatory cytokines. nih.govresearchgate.net

Neuroinflammation is an inflammatory response within the central nervous system, primarily mediated by resident immune cells called microglia. nih.govpurdue.edu When activated by injury or pathogenic stimuli, microglia release pro-inflammatory mediators, including cytokines and chemokines, which can contribute to neurodegeneration. nih.govpurdue.edu This process is a pathological hallmark of several neurological diseases. purdue.edu While the roles of various cytokines and cellular pathways in neuroinflammation are under active investigation, specific studies detailing the direct effects of this compound on microglial activation and the neuroinflammatory process were not found in the search results.

Impact of this compound on Cellular Proliferation and Differentiation

This compound's function as a PPARβ/δ antagonist extends to the regulation of cellular growth and specialization, with notable research conducted in the contexts of cancer and skin cell biology.

The effect of this compound on the proliferation of various human cancer cell lines has been investigated. Research indicates that this compound does not have an effect on cell proliferation in the cell lines tested. nih.govnih.gov In studies examining human skin (A431), liver (HepG2, Huh7), breast (MCF7), and lung (H1838, A549) cancer cells, treatment with this compound at concentrations ranging from 0.1 to 10 μM did not alter the rate of cell proliferation. nih.gov This lack of effect was consistent whether this compound was administered alone or in combination with a PPARβ/δ agonist, GW0742. nih.govnih.gov

Table 1: Effect of this compound on Proliferation of Human Cancer Cell Lines

Cell LineCancer TypeEffect on Proliferation
A431SkinNo effect
HepG2LiverNo effect
Huh7LiverNo effect
MCF7BreastNo effect
H1838LungNo effect
A549LungNo effect

Keratinocytes, the primary cells of the epidermis, undergo a continuous process of proliferation and differentiation to maintain the skin barrier. embopress.org The PPARβ/δ receptor is known to play a role in this process, with studies showing that activation of PPARs can stimulate keratinocyte differentiation. nih.govresearchgate.net As a PPARβ/δ antagonist, this compound modulates these functions. Research has shown that this compound effectively antagonizes ligand-induced gene expression in mouse keratinocytes. nih.govnih.govresearchgate.net By blocking the PPARβ/δ receptor, this compound can inhibit the signaling pathways that promote differentiation, thereby modulating the normal cycle of keratinocyte maturation. nih.govnih.gov

This compound in Metabolic Regulation

This compound is a selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a significant role in the transcriptional regulation of genes involved in various metabolic processes. nih.govnih.govmedchemexpress.com As a PPARβ/δ antagonist, this compound provides a valuable tool for elucidating the specific functions of this receptor in metabolic control, including lipid metabolism, glucose homeostasis, and substrate utilization. nih.gov Its ability to block the activity of PPARβ/δ allows researchers to investigate the consequences of inhibiting this signaling pathway in different physiological and pathophysiological contexts.

Investigations into Lipid Metabolism Pathways

The role of PPARβ/δ in lipid metabolism is well-established, with its activation generally leading to increased fatty acid catabolism and transport. nih.govmdpi.com this compound has been instrumental in confirming and exploring the specifics of this function by demonstrating the effects of its antagonism.

In vivo studies have shown that this compound can effectively block the ligand-induced expression of PPARβ/δ target genes that are crucial for lipid metabolism. nih.gov For instance, the administration of a PPARβ/δ agonist, GW0742, leads to a significant upregulation of Angiopoietin-like 4 (Angptl4) and Adipose differentiation-related protein (Adrp) mRNA in the colon epithelium of wild-type mice. nih.govmedchemexpress.com Both Angptl4 and Adrp are involved in lipid transport and triglyceride metabolism. Co-administration of this compound with GW0742 completely prevents this upregulation, demonstrating its potent antagonistic effect on this pathway in vivo. nih.govmedchemexpress.com This effect was absent in PPARβ/δ-null mice, confirming the specificity of this compound's action through this receptor. nih.govmedchemexpress.com

Chromatin immunoprecipitation (ChIP) analysis further corroborates these findings by showing that the antagonism is a result of reduced binding of the PPARβ/δ receptor to the promoter regions of its target genes, such as Angptl4 and Adrp. nih.gov While the agonist GW0742 enhances the recruitment of PPARβ/δ to the DNA, co-administration with this compound markedly diminishes this association. medchemexpress.com

Table 1: Effect of this compound on Ligand-Induced PPARβ/δ Target Gene Expression in Mouse Colon
Treatment GroupAngptl4 mRNA Expression (Fold Change vs. Vehicle)Adrp mRNA Expression (Fold Change vs. Vehicle)
Vehicle Control1.01.0
GW0742 (Agonist)Significant IncreaseSignificant Increase
This compound (Antagonist)No Significant ChangeNo Significant Change
GW0742 + this compoundUpregulation PreventedUpregulation Prevented
This table summarizes findings from in vivo studies where this compound blocked the effect of the PPARβ/δ agonist GW0742 on the expression of genes involved in lipid metabolism. nih.govmedchemexpress.com

Studies on Glucose Homeostasis and Insulin (B600854) Sensitivity

The PPAR family of receptors, including both PPARβ/δ and PPARγ, are recognized as important modulators of glucose metabolism and insulin sensitivity. nih.govnih.gov Activation of either receptor has been shown to improve glucose tolerance. nih.gov The effect of the PPARβ/δ antagonist this compound on these parameters is complex, partly due to its slight interaction with PPARγ. nih.govnih.gov

Studies in mice have shown that the genetic absence of PPARβ/δ results in higher blood glucose levels, which is indicative of glucose intolerance. nih.gov This suggests that basal PPARβ/δ activity is necessary for maintaining normal glucose homeostasis. By antagonizing this receptor, this compound could potentially influence glucose tolerance. nih.gov

Table 2: Receptor Activity Profile of this compound
ReceptorPrimary Activity of this compoundImplication for Glucose Homeostasis
PPARβ/δPotent AntagonistInhibition may lead to impaired glucose tolerance. nih.gov
PPARγWeak Antagonist / Weak AgonistComplex effects; agonism improves insulin sensitivity, while antagonism could worsen it. nih.govnih.govjci.org
PPARαNo effectDoes not directly interfere with PPARα-mediated glucose regulation. nih.govnih.gov
This table outlines the activity of this compound on the three PPAR isoforms and their potential consequences for glucose metabolism based on cellular and reporter assays. nih.govnih.gov

Fatty Acid Oxidation and Carbon Substrate Utilization

PPARβ/δ activation is a known driver of fatty acid oxidation (FAO), particularly in tissues like skeletal muscle and liver. mdpi.com It promotes a metabolic switch towards burning fat for energy. mdpi.com As a potent antagonist, this compound is expected to inhibit this process.

Initial characterization of this compound demonstrated its ability to inhibit the expression of key genes involved in both fatty acid oxidation and glucose utilization in human skeletal muscle cells. nih.gov Specifically, this compound was found to inhibit both the basal and ligand-induced expression of Carnitine Palmitoyltransferase 1a (CPT1a) and Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). nih.gov

CPT1a is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov By inhibiting CPT1a expression, this compound directly curtails the capacity for fatty acid oxidation.

PDK4 is an enzyme that inactivates the pyruvate dehydrogenase complex (PDC), which is a critical gatekeeper for the entry of pyruvate (from glucose) into the TCA cycle for oxidation. By inhibiting PDK4, this compound would be expected to increase PDC activity, thereby promoting the oxidation of glucose over fatty acids.

The dual inhibition of both CPT1a and PDK4 by this compound suggests a complex role in regulating substrate choice. While inhibiting CPT1a aligns with the expected outcome of PPARβ/δ antagonism (reduced FAO), the inhibition of PDK4 suggests a potential shift towards glucose utilization, which is somewhat counterintuitive to the general effects of blocking a receptor that promotes fat burning. This highlights the intricate and context-dependent nature of metabolic regulation by the PPARβ/δ pathway.

Table 3: Effect of this compound on Key Metabolic Enzymes in Human Skeletal Muscle Cells
Target EnzymeMetabolic PathwayEffect of this compound on ExpressionPredicted Metabolic Consequence
Carnitine Palmitoyltransferase 1a (CPT1a)Fatty Acid OxidationInhibitionDecreased utilization of fatty acids as an energy source. nih.gov
Pyruvate Dehydrogenase Kinase 4 (PDK4)Glucose Utilization (Inhibitor)InhibitionIncreased oxidation of glucose. nih.gov
This table summarizes the reported effects of this compound on enzymes that regulate the choice between fatty acid and glucose oxidation. nih.gov

Preclinical Research and Disease Models Utilizing Gsk3787

Delineating PPARδ Function in Skin and Musculoskeletal Disorders

Research into Atopic Dermatitis

Research into atopic dermatitis (AD) and related inflammatory skin conditions, such as psoriasis, has implicated PPARδ in disease pathogenesis. PPARβ/δ is observed to be overexpressed in psoriasis, and its activation contributes to the development of this inflammatory skin disease nih.gov. Studies have demonstrated that GSK3787, as a selective and irreversible PPARβ/δ antagonist, can reduce psoriasis-like pathological outcomes in transgenic animal models nih.govfishersci.ca.

Topical application of this compound in a transgenic mouse model of psoriasis effectively reduced psoriasis-like changes induced by PPARβ/δ activation nih.gov. Notably, due to its irreversible nature, this compound maintained its efficacy even with less frequent topical dosing, specifically when applied three times per week nih.gov. Furthermore, this compound was shown to reduce the expression of various inflammatory cytokines, including interleukin-17 (Il17), interleukin-23a (Il23a), interleukin-22 (Il22), and interleukin-1 beta (Il1b), in these mouse models ctdbase.org. While the role of PPARδ in atopic dermatitis has been less extensively investigated compared to psoriasis, its involvement in keratinocyte proliferation, differentiation, metabolism, oxidative stress, and the inflammatory response suggests it as a relevant therapeutic target for both conditions ctdbase.org.

Other Therapeutic Area Investigations

Beyond skin inflammatory conditions, this compound has been investigated in other therapeutic areas, highlighting the diverse physiological roles of PPARδ.

Studies on this compound in Rheumatoid Arthritis

Studies have explored the role of this compound in modulating the immunoregulatory functions of mesenchymal stem cells (MSCs) in the context of autoimmune diseases like rheumatoid arthritis (RA). Research indicates an inverse correlation between PPARβ/δ expression in MSCs and their immunosuppressive potential.

Treatment of human MSCs (hMSCs) with this compound, or the use of MSCs derived from PPARβ/δ-deficient mice (PPARβ/δ−/− MSCs), demonstrated that the inhibition or knockdown of PPARβ/δ enhances the immunoregulatory capabilities of MSCs. Specifically, PPARβ/δ−/− MSCs exhibited a greater capacity to inhibit the proliferation of T lymphocytes in vitro and to suppress the development and progression of arthritis in a collagen-induced arthritis (CIA) animal model, when compared to PPARβ/δ+/+ MSCs. When primed with proinflammatory cytokines, PPARβ/δ−/− MSCs showed increased expression levels of key immunosuppressive mediators, including vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and nitric oxide (NO). This enhanced NO production was attributed to an increased retention of the nuclear factor-kappa B (NF-κB) p65 subunit on the inducible nitric oxide synthase promoter, resulting from PPARβ/δ silencing.

Table 1: Impact of PPARβ/δ Inhibition on MSC Immunosuppressive Potential in Rheumatoid Arthritis Models

MSC Type/TreatmentT Lymphocyte Proliferation Inhibition (in vitro)Arthritic Development/Progression in CIA ModelExpression of Immunosuppressive Mediators (VCAM-1, ICAM-1, NO)
hMSCs + this compoundEnhancedNot directly specified in this contextNot directly specified in this context
PPARβ/δ−/− MSCsHigher capacityInhibitedHigher levels (when primed with proinflammatory cytokines)
PPARβ/δ+/+ MSCsLower capacityNot inhibited (control)Lower levels (when primed with proinflammatory cytokines)

Exploration in Neurodegenerative Conditions (e.g., Alzheimer's Disease)

Peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) is a member of the nuclear receptor family involved in lipid metabolism and inflammatory processes fishersci.ca. Despite its presence in brain cells across various regions, its precise role in neurodegeneration and neuroinflammation has been less comprehensively understood fishersci.ca. This compound functions as a PPARβ/δ antagonist fishersci.ca.

Some studies suggest a link between the downregulation of PPAR-β/δ and neuroinflammation and insulin (B600854) resistance within the brain, factors relevant to the pathogenesis of Alzheimer's disease (AD). Conversely, PPAR-β/δ agonists have demonstrated significant anti-inflammatory effects in neuroinflammation models. These effects include the suppression of genes encoding inducible nitric oxide synthase (iNOS), various chemokines (such as CXCL1, CXCL2, CXCL10), and interleukins (IL1, IL6), while concurrently enhancing the expression of interleukin-10 (IL10). In this context, this compound, as an antagonist, would be expected to counteract these beneficial effects. Indeed, one study noted that this compound reversed the protective effects elicited by a PPAR-β/δ agonist (GW0742) in a neuroinflammation-related setting, implying that PPARβ/δ antagonism might be detrimental in certain neurodegenerative contexts fishersci.ca.

Role of this compound in Reproductive Biology (e.g., Porcine Endometrium, Bovine Embryonic Development)

This compound has been investigated for its impact on reproductive biology, specifically in the porcine endometrium and during bovine embryonic development.

Porcine Endometrium: Inflammation within the reproductive tract poses a significant threat to animal fertility. Studies have shown that PPARβ/δ ligands, including the antagonist this compound, modulate the expression and secretion of cytokines involved in the inflammatory response in porcine endometrium. Investigations focused on the effects of this compound on the mRNA abundance and protein secretion of various inflammatory mediators, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), interleukin-4 (IL-4), interleukin-10 (IL-10), and tumor necrosis factor-alpha (TNF-α).

Both the PPARβ/δ agonist L-165,041 and the antagonist this compound increased the mRNA abundance of IL-1β, IL-6, and IL-8 during an inflammatory state, with the most pronounced effects observed during the mid-luteal phase of the estrous cycle. Conversely, these ligands also decreased IL-4 protein secretion under physiological conditions, predominantly in the mid-luteal phase. Notably, only this compound (the antagonist) led to an increase in TNF-α expression. The observed changes in immune mediator expression were influenced by both the phase of the estrous cycle and the inflammatory status. RNA-Sequencing (RNA-Seq) analysis revealed differentially expressed genes (DEGs) following this compound treatment in both the mid-luteal and follicular phases, with these genes being involved in processes such as the complement and coagulation cascade, NF-κB signaling pathway, and the synthesis of 15-eicosatetraenoic acid derivatives.

Table 2: Effect of this compound on Inflammatory Mediators in Porcine Endometrium

Inflammatory MediatorEffect of this compound (Antagonist) in Inflammatory State (Mid-Luteal Phase)Effect of this compound (Antagonist) in Physiological State (Mid-Luteal Phase)
IL-1β mRNAIncreasedNot specified
IL-6 mRNAIncreasedNot specified
IL-8 mRNAIncreasedNot specified
IL-4 proteinNot specifiedDecreased
TNF-α expressionIncreasedNot specified

Bovine Embryonic Development: this compound has been utilized as a specific PPARδ inhibitor in in vitro maturation (IVM) media to investigate the role of PPARδ during the pre-implantation period of bovine embryonic development nih.gov. Inhibition of PPARδ with this compound was found to severely perturb blastocyst (BL) formation and hatching.

Table 3: Impact of this compound on Bovine Embryonic Development

TreatmentEffect on Blastocyst (BL) FormationEffect on BL HatchingEffect on Cellular ProliferationEffect on Embryo Quality
This compound (PPARδ inhibitor)Severely perturbedSeverely perturbedAberrantly affectedAberrantly affected
Wnt agonist + this compound (PPARδ inhibitor)RescuedRescuedNot directly specifiedNot directly specified

Advanced Research Methodologies and Translational Aspects

In Vitro Experimental Paradigms with GSK3787

This compound, a potent and selective antagonist of PPARβ/δ, has been a valuable tool in understanding the functional roles of this nuclear receptor. Its in vitro characterization involves a suite of experimental approaches designed to dissect its molecular mechanisms and cellular effects. nih.govnih.govresearchgate.netmedchemexpress.com

Reporter Gene Assays for PPAR Activity Assessment

Reporter gene assays are a fundamental tool for evaluating the transcriptional activity of nuclear receptors like PPARs in response to specific ligands. These assays typically involve transfecting cells with a plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase), allowing for quantification of PPAR-dependent transactivation. nih.govresearchgate.netresearchgate.net

Research Findings: this compound has been shown to effectively antagonize PPARβ/δ activity. Specifically, it effectively antagonized GW501516-induced PPARβ/δ-dependent transactivation. nih.govresearchgate.netresearchgate.net While primarily a PPARβ/δ antagonist, this compound also exhibited weak agonistic and antagonistic activities on PPARγ. Notably, it did not modulate PPARα-dependent transactivation and had no discernible effect on ligand-induced transactivation of PPARα by GW7647. nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net

Table 1: Summary of this compound Effects on PPAR Activity in Reporter Gene Assays

PPAR SubtypeThis compound Effect (Basal Activity)This compound Effect (Ligand-Induced Activity)Ligand Used for InductionReference
PPARαNo modulationNo effectGW7647 nih.govresearchgate.netresearchgate.net
PPARβ/δNo effect on basal expressionEffective antagonismGW501516 nih.govresearchgate.netmedchemexpress.comresearchgate.net
PPARγModest increase (weak agonism)Antagonism (weak)GW1929 nih.govresearchgate.netresearchgate.net

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Coregulator Interactions

TR-FRET assays are utilized to investigate the interaction between nuclear receptor ligand-binding domains (LBDs) and coactivator or corepressor peptides. This assay measures the FRET signal generated when a terbium-labeled LBD interacts with a fluorescein-labeled coregulator peptide, providing insights into ligand-induced conformational changes that affect coregulator recruitment or dissociation. nih.govresearchgate.net

Research Findings: TR-FRET assays confirmed that this compound modulates the association of both PPARβ/δ and PPARγ coregulator peptides in response to ligand activation, consistent with reporter assay data. nih.govnih.gov In the absence of the PPARβ/δ ligand GW501516, this compound caused dissociation of corepressor peptides SMRT-ID2 and NCoR-ID2 from the PPARβ/δ LBD. researchgate.netresearchgate.net Furthermore, this compound dose-dependently decreased the recruitment of the coactivator peptide C33 to the PPARβ/δ LBD in the absence of ligand. researchgate.netresearchgate.net The efficacy of this compound in modulating PPARγ activity was found to be markedly lower compared to its efficacy as a PPARβ/δ antagonist. nih.govnih.govresearchgate.net

Table 2: Summary of this compound Effects on PPAR Coregulator Interactions via TR-FRET Assays

PPAR SubtypeCoregulator TypeLigand ConditionThis compound EffectReference
PPARβ/δCorepressorAbsence of ligand (GW501516)Dissociation of SMRT-ID2 and NCoR-ID2 researchgate.netresearchgate.netnih.gov
PPARβ/δCoactivatorAbsence of ligand (GW501516)Dose-dependent decrease in C33 recruitment researchgate.netresearchgate.net
PPARγCoregulatorsLigand activationModulatory effect (lower efficacy than for PPARβ/δ) nih.govnih.govresearchgate.net

Quantitative Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (RT-PCR), also known as qPCR, is a sensitive method used to quantify mRNA expression levels of specific genes. This technique allows researchers to assess how this compound influences the transcription of PPAR target genes. nih.govresearchgate.netresearchgate.netmdpi.comresearcher.lifenih.gov

Research Findings: this compound demonstrated its antagonistic properties by antagonizing GW0742-induced upregulation of Angiopoietin-like protein 4 (Angptl4) and Adipose differentiation-related protein (Adrp) mRNA expression. This effect was observed in wild-type mouse colon, mouse fibroblasts, mouse keratinocytes, and several human cancer cell lines, including A431, MCF7, Huh7, and HepG2. nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net However, this antagonism was not observed in Pparβ/δ-null mouse colon, indicating receptor-dependent mechanisms. nih.govmedchemexpress.comresearchgate.net Furthermore, some human cancer cell lines, such as H1838 and A549, showed resistance to PPARβ/δ antagonism by this compound regarding gene expression. researchgate.netresearchgate.net In bovine mammary epithelial cells, blocking PPARδ function with this compound strongly reduced the expression of fatty acid oxidation (FAO) related genes, such as Carnitine palmitoyltransferase 1 (Cpt1) and Pyruvate (B1213749) dehydrogenase kinase 4 (Pdk4). mdpi.com

Table 3: Summary of this compound Effects on Gene Expression via RT-PCR

Cell/Tissue TypeTarget Genes Affected (mRNA)Ligand ConditionThis compound Effect (Antagonism)Reference
Wild-type mouse colonAngptl4, AdrpGW0742-inducedAntagonized upregulation nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net
Mouse fibroblastsAngptl4GW0742-inducedAntagonized upregulation nih.govnih.govresearchgate.netresearchgate.net
Mouse keratinocytesAngptl4GW0742-inducedAntagonized upregulation nih.govnih.govresearchgate.netresearchgate.net
Human cancer cell lines (A431, MCF7, Huh7, HepG2)ANGPTL4, ADRPGW0742-inducedAntagonized upregulation (most lines) nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net
Human cancer cell lines (H1838, A549)ANGPTL4, ADRPGW0742-inducedNo antagonism researchgate.netresearchgate.net
Bovine mammary epithelial cellsCpt1, Pdk4Basal / Wnt-stimulatedReduced expression (blocking PPARδ) mdpi.com

Chromatin Immunoprecipitation (ChIP) Analysis of PPARδ Promoter Occupancy

Chromatin Immunoprecipitation (ChIP) is an assay used to investigate the interaction between specific proteins and DNA in the context of chromatin. In the study of this compound, ChIP analysis was employed to assess the occupancy of PPARβ/δ and histone acetylation at the regulatory regions (PPREs) of target genes. nih.govresearchgate.net

Research Findings: ChIP analysis in wild-type mouse colon epithelium revealed that co-administration of this compound with the PPARβ/δ agonist GW0742 resulted in markedly less accumulation of PPARβ/δ in the PPRE region of both Angptl4 and Adrp genes. This finding correlated with the observed antagonism of ligand-induced mRNA expression. nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net Interestingly, oral administration of this compound alone caused a modest increase in the promoter occupancy of PPARβ/δ in the PPRE region of both Angptl4 and Adrp genes. nih.govmedchemexpress.com Changes in promoter occupancy of acetylated histone H4 (AcH4) were also observed, with co-administration of this compound and GW0742 leading to markedly less accumulation of AcH4 in the PPRE region of Angptl4 and Adrp genes in wild-type mouse colon epithelium. nih.gov

Table 4: Summary of this compound Effects on PPARδ Promoter Occupancy via ChIP Analysis

Target Gene PromoterTreatment ConditionEffect on PPARβ/δ Promoter OccupancyEffect on Histone H4 Acetylation (AcH4)Reference
Angptl4, AdrpThis compound alone (oral administration)Modest increaseEssentially no effect nih.govmedchemexpress.com
Angptl4, AdrpGW0742 + this compound (co-administration)Markedly less accumulationMarkedly less accumulation nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net

Real-Time Cell Proliferation Monitoring (e.g., xCELLigence System)

Real-time cell proliferation monitoring, often conducted using systems like the xCELLigence system, provides a label-free, continuous, and quantitative assessment of cell growth, viability, morphology, and adhesion by measuring electrical impedance. This method offers significant advantages over endpoint assays by providing dynamic insights into cellular responses over extended periods. nih.govfiercebiotech.comresearchgate.netahajournals.orgols-bio.com

Research Findings: Studies utilizing the xCELLigence system have shown that neither the PPARβ/δ agonist GW0742 nor the antagonist this compound (at concentrations ranging from 0.1 to 10 µM) had any effect on cell proliferation in various human cancer cell lines, including A431, HepG2, Huh7, MCF7, H1838, and A549. nih.govnih.govresearchgate.netresearchgate.netfiercebiotech.comresearchgate.netnih.gov This suggests that this compound does not induce overt toxicity or significantly alter the proliferation rates of these cells under the tested conditions. researchgate.net However, in bovine blastocysts, blocking PPARδ function with this compound significantly reduced the cell proliferation ratio and impaired blastocyst quality. This inhibitory effect was rescued upon the addition of a Wnt agonist. mdpi.com

Table 5: Summary of this compound Effects on Cell Proliferation (xCELLigence System)

Cell Line/TypeThis compound Concentration RangeEffect on Cell ProliferationReference
Human cancer cell lines (A431, HepG2, Huh7, MCF7, H1838, A549)0.1 - 10 µMNo effect nih.govnih.govresearchgate.netresearchgate.netfiercebiotech.comresearchgate.netnih.gov
Bovine blastocystsNot specified (blocking PPARδ)Significantly reduced mdpi.com

Enzyme-Linked Immunosorbent Assays (ELISA) for Protein Secretion Quantification

Enzyme-Linked Immunosorbent Assays (ELISA) are widely used immunological assays for quantifying specific proteins, including secreted cytokines and other mediators, in biological samples such as cell culture media. This method provides quantitative data on protein secretion in response to various treatments. researcher.lifenih.govresearchgate.netbiorxiv.orgpatsnap.com

Research Findings: In in vitro studies on porcine endometrial tissue, this compound was investigated for its effects on the secretion of inflammatory mediators. It was found that this compound, as a PPARβ/δ antagonist, decreased interleukin-4 (IL-4) protein secretion in the physiological state, particularly in the mid-luteal phase of the estrous cycle. researcher.lifepatsnap.com Furthermore, this compound was observed to increase tumor necrosis factor-alpha (TNF-α) expression in the porcine endometrium. patsnap.com

Table 6: Summary of this compound Effects on Protein Secretion via ELISA

Cell/Tissue TypeSecreted ProteinPhysiological StateInflammatory StateThis compound EffectReference
Porcine endometrial tissueIL-4Mid-luteal phaseNot specifiedDecreased secretion researcher.lifepatsnap.com
Porcine endometrial tissueTNF-αNot specifiedNot specifiedIncreased expression patsnap.com

Novel Drug Delivery Systems for this compound

Evaluation of Drug Release Kinetics from Encapsulated Formulations

The controlled release of chemical compounds from delivery systems is a critical aspect of advanced drug delivery methodologies, influencing therapeutic efficacy and pharmacokinetic profiles. For this compound, studies have investigated its release kinetics when encapsulated within poly(ester amide) (PEA) particles, designed for specific delivery applications such as intra-articular administration researchgate.net.

Research involving this compound-loaded PEA particles, which contained 8 weight percent (wt.%) of the drug and had mean diameters of approximately 600 nanometers (nm), demonstrated a sustained release profile in vitro researchgate.net. Over a period of 30 days, only 11% of the encapsulated this compound was released researchgate.net. This slow release rate from the PEA particles was notably slower compared to the release of the free, unencapsulated drug, indicating the successful modulation of release kinetics by the polymeric delivery system researchgate.net. Differential scanning calorimetry (DSC) analyses further suggested that the drug was present in crystalline domains within the particles, which could contribute to the observed sustained release characteristics researchgate.net.

Table 1: In Vitro Drug Release Characteristics of this compound from PEA Particles

Delivery SystemDrug Loading (wt.%)Mean Particle Diameter (nm)Cumulative Release (% over 30 days)Release Profile Comparison (vs. free drug)
PEA Particles8~60011Slower release

Cellular Uptake and Toxicity Profiles of Delivery Systems

Understanding the cellular interactions, including uptake mechanisms and potential toxicity, of delivery systems encapsulating active compounds like this compound is paramount for assessing their translational potential. Investigations into the cellular uptake and toxicity of this compound-loaded PEA particles were conducted using immature murine articular cartilage (IMAC) cells researchgate.netresearchgate.net.

These studies revealed that the PEA particles, whether empty or loaded with this compound, exhibited low toxicity to IMAC cells researchgate.netresearchgate.net. Specifically, no significant toxic effects were observed when the drug was tested at concentrations up to 100 µM, as assessed by the MTT assay, a standard measure of metabolic activity and cell viability researchgate.net. Furthermore, a crucial finding was that the PEA particles themselves were not taken up by the IMAC cells researchgate.netresearchgate.net. This characteristic is particularly relevant for localized delivery applications, where minimizing systemic exposure and off-target cellular interactions is desirable.

Table 2: Cellular Interaction and Toxicity of this compound Delivery Systems

Component TestedCell TypeToxicity (MTT Assay)Cellular Uptake
Free this compoundImmature Murine Articular Cartilage (IMAC) cellsLow (up to 100 µM)Not applicable
Empty PEA ParticlesIMAC cellsLowNot observed
This compound-loaded PEA ParticlesIMAC cellsLowNot observed

Future Directions and Therapeutic Potential

Unveiling Further Molecular Mechanisms of PPARδ Antagonism by GSK3787

This compound is characterized as a potent, selective, and irreversible antagonist of PPARδ. selleckchem.commedchemexpress.com Its primary mechanism involves forming a covalent bond with a specific cysteine residue (Cys249) within the ligand-binding domain of the PPARδ receptor, leading to its permanent inactivation. selleckchem.com This irreversible action effectively prevents the receptor from being activated by agonists and blocks the transcription of its target genes. Research has demonstrated that this compound antagonizes the agonist-induced expression of PPARδ target genes, such as ANGPTL4 and ADRP, by reducing the receptor's occupancy on the promoter regions of these genes. nih.govnih.gov

While this foundational mechanism is established, future research is needed to elucidate more nuanced aspects of its action. For instance, this compound has been shown to modulate the association of both PPARβ/δ and PPARγ with coregulator peptides. selleckchem.comnih.gov Although its efficacy against PPARγ is markedly lower, the precise implications of this interaction and its potential for off-target effects require further investigation. nih.govnih.gov

Computational and cellular studies have suggested that the interplay between PPARδ agonists and antagonists can shift the receptor's function from gene induction to transrepression. nih.gov A significant future direction is to explore how this compound contributes to this switch and to identify the full spectrum of genes and signaling pathways affected by this transrepression. Understanding this dual functionality is critical for predicting the compound's complete biological effects. Furthermore, resistance to the antagonistic effects of this compound has been observed in certain human lung cancer cell lines (H1838 and A549), and the molecular basis for this resistance remains an important area for future investigation. nih.gov

Expanding the Research Landscape of this compound in Underexplored Disease Contexts

The therapeutic potential of this compound has been preliminarily explored in a few disease models. In oncology, its effects have been assessed across a panel of human cancer cell lines, though it has not consistently demonstrated significant anti-proliferative activity on its own. selleckchem.comnih.gov However, other nuclear receptor modulators have shown efficacy in inhibiting osteosarcoma cell proliferation, suggesting a potential context for this compound. tocris.com

Beyond cancer, this compound has shown promise in inflammatory conditions. Topical application of this compound demonstrated therapeutic efficacy in a mouse model of psoriasis-like skin inflammation, reducing the expression of key inflammatory cytokines. researchgate.net Its role in modulating inflammatory responses has also been investigated in porcine endometrium. nus.edu.sg

Given the widespread expression of PPARδ and its role in metabolism and inflammation, many disease areas remain underexplored. researchgate.net Future research should expand to investigate the utility of this compound in:

Metabolic Syndrome: PPARδ is a known regulator of lipid metabolism and insulin (B600854) sensitivity. While one study noted this compound had no effect on glucose tolerance, its potential impact on dyslipidemia and other facets of metabolic syndrome warrants a more thorough investigation. selleckchem.comresearchgate.net

Chronic Inflammatory and Autoimmune Diseases: Based on its demonstrated anti-inflammatory effects in skin, exploring its utility in conditions like inflammatory bowel disease or rheumatoid arthritis is a logical next step.

Cardiovascular Diseases: PPARs play regulatory roles in cardiovascular health, presenting another potential, yet unexplored, avenue for this compound research. nih.gov

Table 1: Effect of this compound on Agonist-Induced Gene Expression in Various Human Cancer Cell Lines
Cell LineCancer TypeTarget Gene (ANGPTL4) AntagonismTarget Gene (ADRP) AntagonismEffect on Cell Proliferation
A431SkinEffectiveEffectiveNo change
MCF7BreastEffectiveN/A (no induction by agonist)No change
Huh7LiverEffectiveEffectiveNo change
HepG2LiverEffectiveEffectiveNo change
H1838LungNot EffectiveNot EffectiveNo change
A549LungNot EffectiveN/A (no induction by agonist)No change

Exploring Synergistic Effects of this compound with Other Modulatory Compounds

The future of many targeted therapies lies in combination strategies that can enhance efficacy and overcome resistance. biospace.com While research into synergistic combinations with this compound is still nascent, preliminary studies provide a foundation. For example, a study on LPS-induced inflammation in pulmonary arteries found that co-incubation of this compound with the PPARδ agonist GW0742 led to a significant reduction in Nos2 mRNA expression, an effect not observed with either compound alone. nih.gov This suggests a complex interplay that could be harnessed to fine-tune inflammatory responses.

Future research should systematically explore the synergistic potential of this compound with other classes of drugs. oncozine.com Potential combinations could include:

Chemotherapeutic Agents and PARP Inhibitors: In oncology, combining this compound with DNA-damaging agents or PARP inhibitors could be explored, as PPARδ has been implicated in cellular metabolism and survival pathways. cancer.govoncology-central.com

Immunotherapies: Given the link between PPARδ and inflammation, combining this compound with immune checkpoint inhibitors could modulate the tumor microenvironment to enhance anti-tumor immune responses. oncozine.com

Other Metabolic Modulators: In the context of metabolic diseases, pairing this compound with drugs that target different pathways (e.g., AMPK activators) could yield greater therapeutic benefits.

Advancements in Targeted Delivery Approaches for this compound

Effective drug delivery is crucial for maximizing therapeutic efficacy while minimizing systemic exposure and potential side effects. wikipedia.org While this compound is orally bioavailable, a significant advantage for systemic administration, targeted delivery approaches could offer substantial benefits for specific applications. medchemexpress.com The effective use of topical this compound in a psoriasis model is a prime example of successful localized delivery. researchgate.net

Future advancements should focus on developing sophisticated delivery systems for this compound. europeanpharmaceuticalreview.com These could include:

Nanoparticle-based Systems: Encapsulating this compound in nanoparticles could control its release and allow for passive or active targeting to tumor sites or areas of inflammation. wikipedia.org Genetically engineered cell membrane-coated nanoparticles could be designed to deliver the compound specifically to inflamed tissues. europeanpharmaceuticalreview.com

Hydrogel Patches: For localized diseases, such as certain cancers or dermatological conditions, developing hydrogel-based patches for sustained local delivery of this compound could concentrate the therapeutic effect and prevent recurrence. nih.gov

These strategies aim to increase the concentration of the medication in the desired tissues, thereby improving efficacy and reducing the potential for off-target effects. wikipedia.org

Considerations for Translational Research and Clinical Development of PPARδ Antagonists

The path from a preclinical compound to a clinically approved drug is fraught with challenges, and the development of PPARδ antagonists is particularly underexplored. nih.govmdpi.com Several key considerations must be addressed for the successful translation of this compound or similar molecules.

A primary concern is the potential for adverse effects stemming from the inhibition of PPARδ's normal physiological functions. researchgate.net PPARδ plays beneficial roles in regulating fatty acid metabolism, improving insulin sensitivity, and exerting anti-inflammatory effects. researchgate.net Long-term systemic antagonism could disrupt these homeostatic processes, and the risk-benefit profile must be carefully evaluated for any target disease.

Furthermore, ensuring receptor specificity is paramount. Although this compound is highly selective for PPARδ, its weak interaction with PPARγ highlights the need for rigorous off-target screening in preclinical models. nih.govresearchgate.net Finally, the role of PPARδ in cancer is complex and appears to be context-dependent, making the design of clinical trials for chemoprevention or cancer therapy challenging. researchgate.net Despite these hurdles, the oral bioavailability of this compound is a significant asset that facilitates its use in in vivo studies and potential clinical development. medchemexpress.comnih.gov Advancing PPARδ antagonists will require a cautious and strategic approach, focusing on diseases with a clear rationale for PPARδ inhibition and identifying biomarkers to predict patient response.

Q & A

Basic Research Questions

What is the primary pharmacological target of GSK3787, and how does it modulate transcriptional activity?

Answer: this compound is a selective, irreversible antagonist of peroxisome proliferator-activated receptor delta (PPARδ) that covalently binds to a cysteine residue in the ligand-binding domain (LBD) of PPARδ . It antagonizes PPARδ-dependent transcriptional activation by inhibiting coactivator recruitment (e.g., TRAP220/DRIP-1) and stabilizing corepressor interactions (e.g., SMRT-ID2) . While it weakly interacts with PPARγ and PPARα at high concentrations, its primary efficacy lies in PPARδ antagonism .
Methodological Insight: Validate PPARδ specificity using PPARδ-knockout models or siRNA-mediated knockdowns to confirm on-target effects .

How can this compound be used to study PPARδ-dependent gene regulation in vitro?

Answer: this compound suppresses ligand-induced PPARδ target genes (e.g., ANGPTL4, ADRP) in cell lines like 3T3-L1 adipocytes and human cancer models. For example, co-treatment with GW0742 (a PPARδ agonist) and this compound in mouse fibroblasts blocks Angptl4 mRNA upregulation .
Methodological Insight: Use qPCR to quantify gene expression changes and chromatin immunoprecipitation (ChIP) to assess PPARδ promoter occupancy .

What experimental models are suitable for investigating this compound’s effects on metabolic pathways?

Answer:

  • In vitro: 3T3-L1 adipocytes for lipid metabolism , bovine blastocysts for embryonic development , and THP-1 macrophages for lipid accumulation studies .
  • In vivo: Wild-type and Pparδ<sup>-/-</sup> mice to study glucose tolerance and colon-specific PPARδ signaling .
    Key Data Table:
ModelPathway StudiedKey FindingsReference
3T3-L1 cellsAdipogenesisThis compound does not alter ap2 mRNA or Oil Red O staining
THP-1 macrophagesLipid accumulationThis compound blocks GW9662-induced PLIN2 and CD36 expression

Advanced Research Questions

How do contradictory findings about this compound’s PPARγ activity impact experimental design?

Answer: this compound exhibits weak PPARγ agonist/antagonist activity in certain contexts (e.g., promoting TRAP220 recruitment to PPARγ LBD) . This dual activity necessitates controls:

  • Use PPARγ-specific antagonists (e.g., GW9662) to isolate PPARδ effects .
  • Validate findings in PPARγ-knockout models or with transcriptional reporter assays .

What mechanisms explain this compound’s variable effects on cell proliferation across cancer models?

Answer: this compound does not alter proliferation in A549, MCF7, or SW480 cells despite antagonizing PPARδ . This may reflect low PPARδ expression in tumors or compensatory pathways.
Methodological Insight: Combine proliferation assays (BrdU incorporation ) with transcriptomic profiling to identify PPARδ-independent resistance mechanisms .

How can researchers address this compound’s off-target effects on PPARα in metabolic studies?

Answer: this compound weakly activates PPARα at high doses (>1 μM) . Mitigate this by:

  • Using low concentrations (≤1 μM) to prioritize PPARδ antagonism .
  • Validating results in Pparα<sup>-/-</sup> models or with PPARα-specific inhibitors .

What advanced techniques confirm this compound’s irreversible binding to PPARδ?

Answer:

  • TR-FRET assays demonstrate this compound’s inhibition of coactivator peptide dissociation from PPARδ LBD .
  • Crystallography/molecular docking can map covalent interactions with the cysteine residue .

Data Contradictions and Resolution

Table 1: Discrepancies in this compound’s Effects on Gene Expression

Gene/PathwayModelObserved EffectResolution StrategyReference
ANGPTL4Mouse colonThis compound blocks GW0742-induced expressionUse Pparδ<sup>-/-</sup> controls
CPT1aBovine blastocystsThis compound + 6-Bio synergistically upregulatesTest Wnt/PPARδ crosstalk

Methodological Best Practices

  • Dose Optimization: Use ≤1 μM this compound to minimize PPARα/γ cross-reactivity .
  • Controls: Include PPARδ agonists (GW0742) and antagonists (GSK0660) as comparators .
  • In Vivo Administration: Oral gavage at 10 mg/kg in mice effectively antagonizes colon PPARδ without hepatic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK3787
Reactant of Route 2
Reactant of Route 2
GSK3787

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。